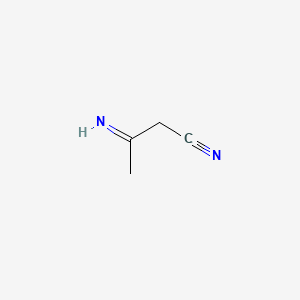

Butanenitrile, 3-imino-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butanenitrile, 3-imino- is a useful research compound. Its molecular formula is C4H6N2 and its molecular weight is 82.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality Butanenitrile, 3-imino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 3-imino- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Alzheimer’s Disease Research

One of the most notable applications of Butanenitrile, 3-imino- is as a precursor in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the pathogenesis of Alzheimer's disease. The compound has been identified as a part of the molecular structure for several BACE1 inhibitors, such as Verubecestat (MK-8931) .

Key Findings:

- Mechanism of Action: BACE1 inhibitors like Verubecestat reduce levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Studies have shown that these inhibitors effectively lower cerebrospinal fluid (CSF) and brain Aβ levels in both animal models and human trials .

- Clinical Trials: Verubecestat has undergone Phase 3 clinical evaluation, demonstrating its potential efficacy in treating mild to moderate Alzheimer's disease .

Antimicrobial Activity

Research into Butanenitrile derivatives indicates potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains .

Case Studies:

- Antibacterial Testing: Studies have reported that certain derivatives exhibit minimal inhibitory concentrations (MIC) in the low µg/mL range against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial activity .

Organic Synthesis

Butanenitrile, 3-imino- serves as an important intermediate in organic synthesis, particularly in the formation of complex nitrogen-containing compounds. Its reactivity allows it to participate in various coupling reactions and cyclization processes.

Synthesis Pathways:

- Intramolecular Reactions: The compound can undergo intramolecular nucleophilic substitutions and oxidative N-N bond formations under specific conditions, leading to the synthesis of diverse heterocycles .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Intramolecular N-N bond formation | Copper catalysis at elevated temp | Varies |

| Coupling reactions | Mild conditions | High |

Structure-Activity Relationship Studies

The effectiveness of Butanenitrile derivatives in medicinal applications is often evaluated through structure-activity relationship (SAR) studies. These studies help identify how modifications to the chemical structure influence biological activity.

Notable Insights:

化学反応の分析

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions:

Base-Catalyzed Hydrolysis Pathway :

-

Nucleophilic addition of hydroxide to the nitrile carbon, forming an imine anion intermediate.

-

Protonation by water yields imidic acid, which tautomerizes to an amide.

-

Further hydrolysis produces carboxylic acids with NH₄⁺ as a byproduct.

Example Reaction Table

| Conditions | Product | Key Intermediate | Reference |

|---|---|---|---|

| NaOH/H₂O, reflux | 3-Iminobutanoic acid | Amide tautomer | |

| H₃O⁺/H₂O | Partial hydrolysis | Iminium ion |

Nucleophilic Additions

The imino group acts as a site for nucleophilic attack:

Reaction with Alcohols :

-

Trihaloethanol derivatives (e.g., CF₃CH₂OH) react with nitriles in HCl to form imidates (R-O-C=NH).

-

Example:

C4H6N2+CF3CH2OHHClCF3CH2−O−C(=NH)−C3H6N

Sulfonation and Coupling Reactions

The nitrile group facilitates sulfonation and cross-coupling:

Sulfonyl Group Incorporation :

-

Reacts with sulfonylating agents (e.g., DABCO·(SO₂)₂) in acetonitrile to form sulfonylbutanenitrile derivatives :

C4H6N2+DABCO⋅(SO2)2→C4H5N2SO2−R

Optimized Reaction Conditions

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| CuOAc | CH₃CN | 71% | |

| Cu(OAc)₂ | 1,4-Dioxane | 37% |

Tautomerization and Cyclization

The imino group may tautomerize to an enamine, enabling cyclization:

Intramolecular Cyclization :

-

Under acidic conditions, the imine forms a five-membered ring via proton transfer-elimination (PADPED mechanism):

C4H6N2H+Cyclic enamine

Reductive Transformations

The nitrile group is reducible to amines or imines:

NaCNBH₃ Reduction :

-

Selective reduction of the iminium intermediate (protonated imine) yields primary amines:

C4H6N2NaCNBH3,pH 6C4H8N2

Thermal Decomposition

At elevated temperatures, the compound undergoes degradation:

Key Mechanistic Insights

特性

CAS番号 |

1118-60-1 |

|---|---|

分子式 |

C4H6N2 |

分子量 |

82.10 g/mol |

IUPAC名 |

3-iminobutanenitrile |

InChI |

InChI=1S/C4H6N2/c1-4(6)2-3-5/h6H,2H2,1H3 |

InChIキー |

CSIFGMFVGDBOQC-UHFFFAOYSA-N |

正規SMILES |

CC(=N)CC#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。